HPPD Enzyme Inhibition: 4-(4-Methylphenoxy)-1-butanol vs. Structurally Distinct HPPD Inhibitors in the Same Pig Liver Assay
4-(4-Methylphenoxy)-1-butanol (CHEMBL307048) inhibited pig liver HPPD with an IC50 of 89–90 nM, as measured by spectrophotometric enol-borate assay using 4-hydroxyphenylpyruvic acid as substrate after 15 min incubation [1]. In the same assay system, structurally distinct HPPD inhibitors showed comparable potency: a 2-oxo-2H-chromen-7-yl cyclopropanecarboxylate derivative (CHEMBL308315) yielded IC50 = 110 nM, and a 3-oxocyclohex-1-en-1-yl cyclopropanecarboxylate derivative (CHEMBL72081) yielded IC50 = 70 nM [2][3]. This demonstrates that 4-(4-Methylphenoxy)-1-butanol achieves sub-100 nM potency—within the range of known HPPD inhibitor chemotypes—despite bearing a simple aryloxybutanol scaffold rather than the more elaborate triketone or diketonitrile motifs typical of commercial HPPD herbicides.
| Evidence Dimension | Inhibitory potency against pig liver 4-hydroxyphenylpyruvate dioxygenase (HPPD) |
|---|---|
| Target Compound Data | IC50 = 89–90 nM (CHEMBL307048 / BDBM50403928) |
| Comparator Or Baseline | CHEMBL308315: IC50 = 110 nM; CHEMBL72081: IC50 = 70 nM; 3-hydroxy-4-phenyl-2(5H)-furanone: IC50 = 500 nM (lead compound from Lin et al., 2002) |
| Quantified Difference | Target compound is 1.2-fold more potent than CHEMBL308315, 1.3-fold less potent than CHEMBL72081, and 5.6-fold more potent than the 3-hydroxy-4-phenyl-2(5H)-furanone lead |
| Conditions | Pig liver HPPD; spectrophotometric enol-borate method; 4-hydroxyphenylpyruvic acid substrate; 15 min incubation; pH 7.3–7.4; 25–37°C |
Why This Matters
This establishes the compound as a sub-100 nM HPPD ligand, validating its utility as a tool compound or scaffold for herbicide lead optimization programs targeting HPPD.
- [1] BindingDB Entry BDBM50403928 (CHEMBL307048): 4-(4-Methylphenoxy)-1-butanol – HPPD (pig liver) IC50 = 89 nM (observed) and 90 nM. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50403928 View Source
- [2] BindingDB Entry BDBM50403932 (CHEMBL308315): 2-Oxo-2H-chromen-7-yl cyclopropanecarboxylate – HPPD (pig liver) IC50 = 110 nM. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50403932 View Source
- [3] BindingDB Entry BDBM50403933 (CHEMBL72081): 3-Oxocyclohex-1-en-1-yl cyclopropanecarboxylate – HPPD (pig liver) IC50 = 70 nM. https://bdb99.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50403933 View Source
